Cefcapene

描述

头孢卡品是一种第三代头孢菌素类抗生素。 它于 1985 年获得专利,并于 1997 年获准用于医疗用途 。 该化合物以其对革兰氏阳性菌和革兰氏阴性菌的广谱抗菌活性而闻名 。 头孢卡品通常用于治疗各种细菌感染,包括呼吸道感染、皮肤感染和泌尿道感染 .

准备方法

头孢卡品匹伏酯盐酸盐的制备涉及多个合成步骤。 一种方法包括以下步骤 :

- 将一种化合物在吡啶中搅拌并溶解,然后加入甲磺酰氯进行反应。

- 所得化合物与 7-ACA 在脯氨酸和二异丙基胺存在下反应。

- 中间体化合物与碳酸钾反应。

- 下一步涉及在二异丙基胺存在下与氯磺酰异氰酸酯反应。

- 最后,该化合物在磷酸钾和醋酸铜存在下与碘甲基新戊酸酯在二甲基甲酰胺 (DMF) 中反应,然后脱保护得到头孢卡品匹伏酯盐酸盐。

化学反应分析

头孢卡品经历各种化学反应,包括水解、氧化和热降解 。这些反应中常用的试剂和条件包括:

水解: 在水溶液中,头孢卡品易于水解,导致降解产物的形成。

氧化: 氧化条件会导致头孢卡品降解,影响其稳定性。

热降解: 暴露于高温会导致头孢卡品分解。

科学研究应用

Clinical Applications

Cefcapene is primarily used to treat various infections, particularly those affecting the respiratory tract and urinary system.

- Respiratory Infections : A comparative clinical study demonstrated that CFPN-PI (450 mg/day) was as effective as cefteram pivoxil (600 mg/day) in treating chronic respiratory tract infections, with an effective rate of 80.2% for CFPN-PI . The side effects were minimal and comparable between both treatments.

- Urinary Tract Infections : In a case study involving an 87-year-old man, CFPN-PI was administered for a urinary tract infection. While it effectively treated the infection, it also led to severe hypoglycemia, indicating the need for careful monitoring in vulnerable populations .

Pharmacokinetics

The pharmacokinetic profile of this compound pivoxil has been extensively studied to understand its absorption and elimination:

- Absorption Studies : Research indicated that the mean recovery ratio of this compound from urine was 30.1% in patients with diarrhea, aligning closely with healthy volunteers . This suggests that absorption is not significantly impaired by gastrointestinal conditions.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validated methods for quantifying this compound in plasma and urine have been developed, facilitating pharmacokinetic studies and ensuring accurate dosing in clinical settings .

Microbiological Applications

This compound has significant applications in microbiological research, particularly in susceptibility testing against various pathogens.

- Antimicrobial Susceptibility Testing : CFPN-PI is utilized in in vitro tests to determine the susceptibility of Gram-positive and Gram-negative bacteria. Studies have shown that it effectively inhibits bacterial growth, although resistance mechanisms such as beta-lactamase production can complicate treatment outcomes .

- Biofilm Formation Studies : The impact of CFPN-PI on biofilm-forming bacteria has been investigated, revealing decreased susceptibility after biofilm development, which poses challenges for treatment efficacy .

Case Studies and Observations

Several case studies illustrate both the therapeutic benefits and potential adverse effects associated with this compound use:

- Case of Hypoglycemia : An elderly patient developed severe hypoglycemia after receiving CFPN-PI for a urinary tract infection. This case highlights the importance of monitoring blood glucose levels in patients receiving this medication, especially those with pre-existing conditions .

- Hyperglycemia After Treatment : Another case reported a diabetic patient experiencing hyperglycemia following treatment with CFPN-PI. This suggests that while this compound is effective against infections, it may also influence metabolic parameters .

Data Summary Table

作用机制

头孢卡品通过抑制细菌的细胞壁合成发挥其抗菌作用 。它与青霉素结合蛋白 (PBP) 结合,青霉素结合蛋白 (PBP) 对细菌细胞壁的形成至关重要。 通过抑制这些蛋白,头孢卡品破坏细胞壁合成过程,导致细菌细胞死亡 .

相似化合物的比较

头孢卡品类似于其他第三代头孢菌素,如头孢地嗪匹伏酯 。这两种化合物都属于 β-内酰胺类抗生素,具有广谱抗菌活性。 头孢卡品的独特之处在于其特殊的化学结构,包括 C3 位上的氨基甲酰氧甲基,这有助于其抗菌活性 .

类似化合物包括:

- 头孢地嗪匹伏酯

- 头孢地妥匹伏酯

- 头孢吡肟

生物活性

Cefcapene, specifically in its prodrug form this compound pivoxil, is a broad-spectrum cephalosporin antibiotic. It exhibits significant antibacterial activity against a variety of gram-positive and gram-negative bacteria, making it a valuable option in treating respiratory tract infections. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

This compound pivoxil is a prodrug that is converted into its active form, this compound acid, upon deesterification in the intestine. The chemical structure of this compound includes a pivaloyloxymethyl ester group that enhances its absorption and bioavailability. The active this compound acid targets bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), inhibiting the transpeptidation process crucial for cell wall integrity.

Antibacterial Activity

This compound demonstrates potent antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for several clinically significant bacteria are summarized in Table 1.

| Bacteria | MIC90 (µg/mL) | Comparison to Other Antibiotics |

|---|---|---|

| Streptococcus pneumoniae (PSSP) | 0.5 | Equivalent to benzylpenicillin |

| Streptococcus pneumoniae (PRSP) | 1.0 | Similar to cefditoren |

| Haemophilus influenzae | 0.25 | Stronger than ampicillin |

| Moraxella catarrhalis | 3.13 | Stronger than amoxicillin |

This compound's effectiveness against beta-lactamase producing strains and resistant bacteria positions it as a critical option in empirical therapy for community-acquired infections .

Pharmacokinetics

A study conducted with healthy volunteers assessed the pharmacokinetics of this compound pivoxil. Key findings include:

- Absorption : Rapid deesterification leads to high plasma levels of this compound acid shortly after administration.

- Half-life : Approximately 2 hours post-administration.

- Bioavailability : Enhanced due to the prodrug formulation, allowing effective therapeutic concentrations in plasma.

The study utilized liquid chromatography-mass spectrometry (LC-MS) for quantification, achieving lower limits of quantification (LLOQ) of 0.03 µg/mL for plasma and 0.1 µg/mL for urine .

Clinical Case Studies

-

Case Study on Respiratory Infections :

A clinical trial involving patients with community-acquired pneumonia demonstrated that this compound pivoxil was effective in reducing symptoms and bacterial load compared to standard treatments. Patients receiving this compound showed a faster resolution of clinical signs compared to those treated with traditional antibiotics like amoxicillin. -

Comparative Study with Cefteram :

A comparative study highlighted that patients treated with this compound had lower rates of treatment failure and adverse effects compared to those on cefteram pivoxil, reinforcing this compound's clinical efficacy and safety profile .

Resistance Patterns

Despite its efficacy, resistance patterns are emerging. Research indicates that while this compound maintains activity against many strains, some resistant variants have been documented, particularly among Enterobacteriaceae. Continuous surveillance and susceptibility testing are recommended to guide appropriate use .

属性

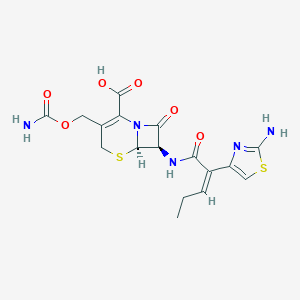

IUPAC Name |

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)/b8-3-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJRIJDTIPFROI-NVKITGPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027544 | |

| Record name | Cefcapene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135889-00-8 | |

| Record name | Cefcapene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135889-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefcapene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135889008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcapene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefcapene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCAPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5D3422MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。